Unraveling the Enigma of Benfurodil Hemisuccinate: A Technical Guide to Its Putative Vasodilatory and Cardiotonic Mechanisms
Unraveling the Enigma of Benfurodil Hemisuccinate: A Technical Guide to Its Putative Vasodilatory and Cardiotonic Mechanisms
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Benfurodil hemisuccinate, a compound classified as a peripheral vasodilator and cardiotonic agent, presents a compelling yet enigmatic profile for the modern researcher.[1][2][3] Despite its documented therapeutic applications in arteriopathies and congestive heart failure, a detailed molecular and cellular mechanism of action remains conspicuously absent from readily accessible scientific literature.[1][2] This technical guide serves a dual purpose: to consolidate the existing knowledge surrounding benfurodil hemisuccinate and to provide a comprehensive framework for elucidating its precise pharmacological activities. By examining the established mechanisms of vasodilation and cardiotonic action, we propose potential pathways for benfurodil hemisuccinate's effects and outline a strategic experimental approach to systematically investigate these hypotheses. This document is intended to be a foundational resource for researchers seeking to unravel the therapeutic intricacies of this compound and to guide future drug discovery and development efforts in cardiovascular medicine.
Introduction: The Benfurodil Hemisuccinate File
Benfurodil hemisuccinate is a benzofuran derivative with the chemical formula C19H18O7.[2][3] It has been clinically utilized as a treatment for various vascular disorders, leveraging its properties as a peripheral vasodilator.[1][3] Additionally, it is recognized for its cardiotonic effects, suggesting a direct or indirect influence on myocardial contractility.[2] While its therapeutic roles are acknowledged, the fundamental question of how it exerts these effects at a molecular level remains largely unanswered in contemporary pharmacological literature. This knowledge gap presents both a challenge and an opportunity for cardiovascular research.
Table 1: Chemical and Physical Properties of Benfurodil Hemisuccinate
| Property | Value | Source |
| Chemical Formula | C19H18O7 | [2][3] |
| Molecular Weight | 358.34 g/mol | [3] |
| CAS Number | 3447-95-8 | [2] |
| Synonyms | Benzofurodil, Eudilat, CB 4091 | [2][3] |
| Therapeutic Class | Peripheral Vasodilator, Cardiotonic | [1][2][3] |
Deconstructing the Vasodilator Effect: Plausible Mechanisms of Action
Vasodilation, the widening of blood vessels, is a critical physiological process that underpins the therapeutic efficacy of many cardiovascular drugs.[4][5] The relaxation of vascular smooth muscle cells (VSMCs) is the final common pathway for vasodilation and can be achieved through several distinct molecular mechanisms. Given benfurodil hemisuccinate's classification as a peripheral vasodilator, its mechanism of action likely involves one or more of the following pathways.
Modulation of Intracellular Calcium (Ca2+) Homeostasis
A primary driver of VSMC contraction is an increase in intracellular calcium concentration. Consequently, many vasodilators act by reducing Ca2+ influx or enhancing its removal from the cytoplasm.
-
Calcium Channel Blockade: L-type voltage-gated calcium channels are crucial for the influx of extracellular Ca2+ into VSMCs. Blockade of these channels is a well-established mechanism for potent vasodilation.
-
Sarcoplasmic Reticulum Ca2+ Release: Inhibition of Ca2+ release from the sarcoplasmic reticulum, an intracellular storage site, can also contribute to vasodilation.
The Nitric Oxide (NO) - Cyclic Guanosine Monophosphate (cGMP) Pathway
The endothelium-derived relaxing factor, nitric oxide (NO), is a key signaling molecule in vasodilation.
-
NO Production: Some drugs may stimulate endothelial nitric oxide synthase (eNOS) to produce NO.
-
Guanylate Cyclase Activation: NO diffuses into VSMCs and activates soluble guanylate cyclase (sGC), leading to increased production of cyclic guanosine monophosphate (cGMP).
-
cGMP-Dependent Protein Kinase (PKG) Activation: cGMP activates PKG, which in turn phosphorylates several downstream targets that promote smooth muscle relaxation.
The Cyclic Adenosine Monophosphate (cAMP) Pathway
An increase in intracellular cyclic adenosine monophosphate (cAMP) levels also leads to vasodilation.
-
Adenylyl Cyclase Activation: Stimulation of adenylyl cyclase, often through G-protein coupled receptors, increases cAMP production.
-
Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that degrade cAMP. Inhibition of PDEs, particularly PDE3 and PDE4, can lead to sustained high levels of cAMP and subsequent vasodilation.[6]
Modulation of Potassium (K+) Channels
Opening of potassium channels in the VSMC membrane leads to hyperpolarization, which closes voltage-gated Ca2+ channels and causes vasodilation.
Exploring the Cardiotonic Dimension: Potential Inotropic Mechanisms
The designation of benfurodil hemisuccinate as a cardiotonic agent suggests it enhances myocardial contractility (positive inotropy).[2] This effect can be achieved through several mechanisms that ultimately increase the intracellular calcium concentration available to the contractile machinery of cardiomyocytes.
-
Increased cAMP Levels: Similar to its role in vasodilation, elevated cAMP in cardiomyocytes, through either adenylyl cyclase activation or PDE inhibition (specifically PDE3), leads to the activation of protein kinase A (PKA). PKA then phosphorylates L-type calcium channels, increasing calcium influx and enhancing contractility.
-
Sensitization to Calcium: Some cardiotonic agents do not increase intracellular calcium but instead enhance the sensitivity of the contractile proteins (troponin C) to existing calcium levels.
A Proposed Experimental Roadmap for Elucidating the Mechanism of Action of Benfurodil Hemisuccinate
To definitively characterize the mechanism of action of benfurodil hemisuccinate, a systematic, multi-tiered experimental approach is required. The following protocols outline a logical progression from in vitro cellular assays to more complex ex vivo and in vivo models.
Tier 1: In Vitro Vascular Reactivity Studies
Objective: To characterize the direct effects of benfurodil hemisuccinate on vascular tone and to broadly identify the involved pathways.
Protocol: Isolated Blood Vessel Myography
-
Tissue Preparation: Isolate arterial rings (e.g., rat aorta, mesenteric arteries) and mount them in an organ bath filled with physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Contraction Induction: Induce a stable contraction with a vasoconstrictor agent (e.g., phenylephrine for α1-adrenergic receptor-mediated contraction, or high potassium chloride for depolarization-induced contraction).
-
Cumulative Concentration-Response Curve: Add increasing concentrations of benfurodil hemisuccinate to the organ bath and record the relaxation of the arterial rings.
-
Pathway Investigation:
-
Endothelium-Dependence: Mechanically remove the endothelium from a subset of arterial rings and repeat the concentration-response curve. A significantly reduced relaxation indicates an endothelium-dependent mechanism.
-
NO-sGC-cGMP Pathway: Pre-incubate intact arterial rings with an eNOS inhibitor (e.g., L-NAME) or an sGC inhibitor (e.g., ODQ) before inducing contraction and generating the benfurodil hemisuccinate concentration-response curve.
-
Calcium Channel Blockade: Compare the relaxation induced by benfurodil hemisuccinate in vessels pre-contracted with phenylephrine versus high potassium chloride. A more potent relaxation in high potassium-contracted vessels suggests calcium channel blocking activity.
-
Potassium Channel Involvement: Pre-incubate arterial rings with various potassium channel blockers (e.g., glibenclamide for ATP-sensitive K+ channels, 4-aminopyridine for voltage-gated K+ channels) to assess their impact on benfurodil hemisuccinate-induced relaxation.
-
Diagram 1: Experimental Workflow for In Vitro Vascular Reactivity Studies
Caption: Workflow for assessing the vasodilatory effects of benfurodil hemisuccinate.
Tier 2: Cellular and Molecular Assays
Objective: To identify the specific molecular targets and signaling pathways modulated by benfurodil hemisuccinate.
Protocols:
-
Intracellular Calcium Imaging: Culture primary vascular smooth muscle cells and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Stimulate the cells with a vasoconstrictor in the presence and absence of benfurodil hemisuccinate and measure changes in intracellular calcium concentration using fluorescence microscopy.
-
Patch-Clamp Electrophysiology: Use patch-clamp techniques on isolated VSMCs to directly measure the effect of benfurodil hemisuccinate on the activity of L-type calcium channels and various potassium channels.
-
cAMP and cGMP Immunoassays: Treat cultured VSMCs or endothelial cells with benfurodil hemisuccinate and measure the intracellular levels of cAMP and cGMP using commercially available ELISA kits.
-
Phosphodiesterase Activity Assay: Perform in vitro enzyme activity assays using purified recombinant PDE isoenzymes to determine if benfurodil hemisuccinate directly inhibits their activity.
-
Western Blot Analysis: Treat endothelial cells with benfurodil hemisuccinate and analyze the phosphorylation status of eNOS and other relevant signaling proteins (e.g., Akt) by Western blotting to assess activation of the NO pathway.
Diagram 2: Signaling Pathways to Investigate in VSMCs
Caption: Potential molecular targets for benfurodil hemisuccinate in vascular smooth muscle cells.
Tier 3: In Vivo Hemodynamic Studies
Objective: To evaluate the integrated physiological effects of benfurodil hemisuccinate on cardiovascular parameters in a whole-animal model.
Protocol: Instrumented Animal Model (e.g., rat, dog)
-
Animal Preparation: Anesthetize the animal and surgically implant catheters to measure arterial blood pressure, central venous pressure, and cardiac output (e.g., via a thermodilution catheter).
-
Drug Administration: Administer benfurodil hemisuccinate intravenously as a bolus or continuous infusion at various doses.
-
Hemodynamic Monitoring: Continuously record hemodynamic parameters before, during, and after drug administration.
-
Data Analysis: Calculate derived parameters such as systemic vascular resistance and stroke volume to provide a comprehensive assessment of the drug's in vivo effects.
Conclusion and Future Directions
Benfurodil hemisuccinate remains a compound of significant therapeutic interest, yet its precise mechanism of action is a largely unexplored frontier. The lack of detailed pharmacological data in the public domain underscores the need for a systematic and rigorous scientific investigation. By employing the experimental strategies outlined in this guide, researchers can begin to piece together the molecular puzzle of how this drug exerts its vasodilatory and cardiotonic effects. A thorough understanding of its mechanism will not only optimize its clinical use but may also unveil novel therapeutic targets for the development of next-generation cardiovascular drugs. The journey to fully characterize benfurodil hemisuccinate promises to be a rewarding endeavor for the scientific community, with the potential to yield significant benefits for patients with cardiovascular disease.
References
-
Inxight Drugs. BENFURODIL HEMISUCCINATE. [Link]
-
Merck Index Online. Benfurodil Hemisuccinate. [Link]
-
Medical Pharmacology. Coronary Vasodilators. [Link]
-
Patient.info. Peripheral Vasodilators. [Link]
-
Pharmapproach. Vasodilator Uses and Mode of Action. [Link]
-
ResearchGate. (PDF) Peripheral Vasodilators Contents. [Link]
-
CV Pharmacology. Nitrodilators and Soluble Guanylyl Cyclase Activators. [Link]
-
Basicmedical Key. Vasodilators & the Treatment of Angina Pectoris. [Link]
-
Britannica. Vasodilator. [Link]
-
PubMed. Characterization of acute hemodynamic effects of antidiuretic agonists in conscious dogs. [Link]
-
PubMed. New cardiotonic agents. [Link]
-
PubMed. Mechanism of cardioprotective effect of adenocine and non-glycoside cardiotonic drugs during experimental chronic cardiac insufficiency. [Link]
-
CV Pharmacology. Cardioinhibitory Drugs. [Link]
-
MDPI. Adenosine-Related Mechanisms in Non-Adenosine Receptor Drugs. [Link]
-
Patsnap Synapse. What is the mechanism of Buflomedil Hydrochloride? [Link]
-
NCBI Bookshelf. Phosphodiesterase Inhibitors. [Link]
-
PubMed. Combination of phosphodiesterase-5-inhibitors and beta blockers improves experimental portal hypertension and erectile dysfunction. [Link]
-
Frontiers in Neuroscience. Adenosine Inhibits the Excitatory Synaptic Inputs to Basal Forebrain Cholinergic, GABAergic, and Parvalbumin Neurons in Mice. [Link]
-
PubMed. Ifenprodil blocks N-methyl-D-aspartate receptors by a two-component mechanism. [Link]
-
PubMed Central. Nonsteroidal Anti‐Inflammatory Drugs as Modulators of Cation Channels: Fenamates Repurposing in Channelopathies. [Link]
-
PubMed. Preferential inhibition of human phosphodiesterase 4 by ibudilast. [Link]
-
PubMed. The behavioral pharmacology of NMDA receptor antagonists. [Link]
-
PubMed. In vitro neuroprotection by substituted guanidines with varying affinities for the N-methyl-D-aspartate receptor ionophore and for sigma sites. [Link]
-
PubMed. Electrophysiologic, hemodynamic and metabolic effects of intravenous bepridil hydrochloride. [Link]
-
PubMed Central. Enhancement of adenosine A2A signaling improves dopamine D2 receptor antagonist-induced dyskinesia via β-arrestin signaling. [Link]
-
PubMed. 2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation and protect mice against central nervous system trauma. [Link]
-
PubMed. Benperidol for schizophrenia. [Link]
-
PubMed Central. Benperidol for schizophrenia. [Link]
-
PubMed. Synthesis and in vitro opioid activity profiles of DALDA analogues. [Link]
-
MDPI. A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity. [Link]
-
PubMed Central. Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia. [Link]
-
PubMed. A comparison of in vitro and in vivo dopamine receptor antagonism produced by substituted benzamide drugs. [Link]
-
PubMed. Hemodynamic effects of the intravenous administration of cyclovirobuxine D [correction of cyclorirobuxine D] in anesthetized pigs. [Link]
-
PubMed. In vitro and in vivo pharmacological characterization of Pronetupitant, a prodrug of the neurokinin 1 receptor antagonist Netupitant. [Link]
-
PubMed. Adenosine inhibits the excitatory synaptic inputs to Basal forebrain cholinergic, GABAergic, and parvalbumin neurons in mice. [Link]
-
PubMed Central. Ion Channels as Drug Targets in Central Nervous System Disorders. [Link]
-
PubMed. Clinical pharmacology of anti-epileptic drugs: a summary of current information. [Link]
-
PubMed. Modification of multiple ion channel functions in vivo by pharmacological inhibition: observation by threshold tracking and modeling. [Link]
-
MDPI. A Brief Overview of Cholinergic and Phosphodiesterase-5 Inhibitors in Diabetic Bladder Dysfunction. [Link]
-
MDPI. Pharmacodynamic Model of the Hemodynamic Effects of Propofol and Remifentanil and Their Interaction with Noxious Stimulation. [Link]
-
PubMed. The Use of Adenosine Agonists to Treat Nerve AgentInduced Seizure and Neuropathology. [Link]
-
PubMed. Hemodynamic effects of bufalin in the anesthetized dog. [Link]
- Google Patents. US20070117978A1 - Cardiotonic compounds with inhibitory activity against beta-adrenergic receptors and phosphodiesterase.
-
MDPI. Inhibition of the NMDA receptor/Nitric Oxide pathway in the dorsolateral periaqueductal gray causes anxiolytic-like effects in rats submitted to the Vogel conflict test. [Link]
-
PubMed. Inhibition of rat liver CYP2D in vitro and after 1-day and long-term exposure to neuroleptics in vivo-possible involvement of different mechanisms. [Link]
-
PubMed. A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers. [Link]
